Acetamide, N-bicyclo[3.3.1]non-1-yl-

Physicochemical profiling Drug-likeness Scaffold-based design

Acetamide, N-bicyclo[3.3.1]non-1-yl- (CAS 58940-86-6; PubChem CID is a bridgehead-substituted bicyclo[3.3.1]nonane acetamide with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol. The compound features a conformationally rigid bicyclo[3.3.1]nonane hydrocarbon scaffold bearing an acetamide group (–NHCOCH3) directly at the C1 bridgehead position, producing a compact amide with one hydrogen-bond donor, one hydrogen-bond acceptor, a calculated XLogP3 of 2.1, and a topological polar surface area of 29.1 Ų.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 58940-86-6
Cat. No. B12162793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-bicyclo[3.3.1]non-1-yl-
CAS58940-86-6
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCC(=O)NC12CCCC(C1)CCC2
InChIInChI=1S/C11H19NO/c1-9(13)12-11-6-2-4-10(8-11)5-3-7-11/h10H,2-8H2,1H3,(H,12,13)
InChIKeyMPXYPIYPFNSCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-bicyclo[3.3.1]non-1-yl- (CAS 58940-86-6): Core Identity and Procurement-Relevant Profile


Acetamide, N-bicyclo[3.3.1]non-1-yl- (CAS 58940-86-6; PubChem CID 3630419) is a bridgehead-substituted bicyclo[3.3.1]nonane acetamide with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol [1]. The compound features a conformationally rigid bicyclo[3.3.1]nonane hydrocarbon scaffold bearing an acetamide group (–NHCOCH3) directly at the C1 bridgehead position, producing a compact amide with one hydrogen-bond donor, one hydrogen-bond acceptor, a calculated XLogP3 of 2.1, and a topological polar surface area of 29.1 Ų [1]. Its DSSTox substance identifier is DTXSID20394473, confirming EPA CompTox registration [2]. The parent bicyclo[3.3.1]nonane framework is recognized across medicinal chemistry and natural-product synthesis for its structural pre-organization and conformational constraints, which distinguish it from monocyclic or acyclic acetamide analogs [3].

Why Close Analogs of Acetamide, N-bicyclo[3.3.1]non-1-yl- Cannot Be Presumed Interchangeable


Substituting Acetamide, N-bicyclo[3.3.1]non-1-yl- with a generic amide or even a closely related bicyclo[3.3.1]nonane analog without explicit comparative data introduces substantial risk. The bridgehead attachment of the acetamide moiety on the bicyclo[3.3.1]nonane cage imposes unique steric and conformational constraints not present in N-cyclohexylacetamide, N-adamantylacetamide, or the corresponding benzamide homolog (CAS 116137-38-3) [1]. The calculated physicochemical descriptors—XLogP3 of 2.1, a single hydrogen-bond donor, and a compact polar surface area of 29.1 Ų—define a narrow property window that governs membrane permeability and target binding, and even small structural changes (e.g., replacing acetyl with benzoyl) alter these parameters substantially [1]. Furthermore, the synthetic route employs a bridged Ritter reaction on the bicyclo[3.3.1]nonane hydrocarbon, a transformation whose yield and selectivity are highly sensitive to the bridgehead carbocation stability and the choice of nitrile, meaning that analog synthesis does not automatically replicate purity or scalability [2]. The quantitative evidence below documents the measurable dimensions that differentiate this compound from its nearest structural neighbors.

Quantitative Differentiation Evidence for Acetamide, N-bicyclo[3.3.1]non-1-yl- (CAS 58940-86-6) vs. Closest Analogs


Physicochemical Property Differentiation: Acetamide, N-bicyclo[3.3.1]non-1-yl- vs. Its Benzamide Homolog (CAS 116137-38-3)

The acetamide target compound (C11H19NO, MW 181.27 g/mol) possesses a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 29.1 Ų [1]. Its closest commercially cataloged analog, N-bicyclo[3.3.1]non-1-yl-benzamide (CAS 116137-38-3; C16H21NO, MW 243.34 g/mol), differs by the replacement of the acetyl methyl group with a phenyl ring [2]. Although a direct experimental logP measurement for the benzamide is not publicly reported, the computed property shift is substantial: the benzamide's larger aromatic surface increases molecular weight by 62 g/mol (34% increase) and is predicted to elevate logP by approximately 1.0–1.5 log units relative to the acetamide, based on fragment-based calculations consistent with the XLogP3 algorithm [1]. The TPSA remains identical (29.1 Ų) because the amide core is conserved; however, the increased hydrophobicity and steric bulk of the benzamide directly alter permeability and protein-binding profiles in a manner that cannot be assumed equivalent.

Physicochemical profiling Drug-likeness Scaffold-based design

Conformational Rigidity of the Bicyclo[3.3.1]nonane Scaffold vs. Monocyclic Cyclohexylacetamide

The bicyclo[3.3.1]nonane cage in the target compound enforces a well-defined spatial disposition of the bridgehead acetamide group that is absent in the monocyclic analog N-cyclohexylacetamide (CAS 112-66-3) [1]. The bicyclo[3.3.1]nonane framework can exist in only a limited number of conformations arising from the two fused cyclohexane rings sharing two bridgehead carbon atoms and a three-carbon bridge, whereas cyclohexylacetamide undergoes rapid chair-chair interconversion and unrestricted rotation about the ring–amide bond [2]. In a crystallographic study of closely related bicyclo[3.3.1]nonane derivatives, researchers demonstrated that the bridgehead substitution pattern imposes a well-defined hydrogen-bonding geometry that controls supramolecular network formation, an organizational property not achievable with monocyclic amides [3]. Quantitative conformational energy differences: the bicyclo[3.3.1]nonane system has a calculated ring-strain energy of approximately 11–13 kcal/mol (based on molecular mechanics calculations on the parent hydrocarbon), compared to <1 kcal/mol for cyclohexane, directly quantifying the entropic penalty already paid by the bicyclic scaffold upon target binding [4].

Conformational analysis Scaffold rigidification Structure-based design

Synthetic Accessibility via Ritter Reaction: Differentiating Yield and Precursor Requirements

Acetamide, N-bicyclo[3.3.1]non-1-yl- is accessible through a bridged Ritter reaction between bicyclo[3.3.1]nonane and acetonitrile in the presence of a strong acid such as sulfuric acid . This route exploits the in situ generation of the bridgehead carbocation and its trapping by the nitrile, a transformation distinct from the synthesis of analogous N-substituted acetamides that require pre-formed bicyclo[3.3.1]nonan-1-amine followed by acetyl chloride acylation. In a structurally analogous Ritter reaction on terpenoid substrates, racemic 8-acetamido-2,4,4,8-tetramethyl-3-aza-bicyclo[3.3.1]non-2-ene perchlorate was obtained in yields of 40–65% depending on the starting terpene, with the reaction pathway proceeding through a carbocation rearrangement that is highly dependent on the bridgehead substitution pattern [1]. The direct Ritter approach to the target compound eliminates the isolation and purification of the hydrolytically sensitive bicyclo[3.3.1]nonan-1-amine intermediate, reducing synthetic step count from two steps to one and minimizing amine oxidation and handling losses [2].

Synthetic methodology Ritter reaction Bridgehead functionalization

Analytical Characterization Completeness: FTIR and GC-MS Spectral Data Availability for Identity Confirmation

The target compound has verified spectroscopic entries in the SpectraBase database, including one FTIR spectrum and one GC-MS spectrum under the compound identifier 3gk4Vbui7d9 (systematic name: N-(5-bicyclo[3.3.1]nonanyl)acetamide) [1]. This analytical baseline enables unambiguous identity confirmation upon receipt, meeting a minimal procurement quality-assurance standard. In contrast, directly comparable bicyclo[3.3.1]nonane acetamide derivatives such as the benzamide homolog (CAS 116137-38-3) and the 3-azabicyclo[3.3.1]nonane acetamide series lack publicly available reference spectra in curated spectral libraries, forcing users to commission de novo characterization [2]. The availability of verified GC-MS data also confirms the compound is amenable to gas-chromatographic analysis without derivatization, a practical advantage for purity assessment in procurement workflows.

Analytical chemistry Quality control Spectroscopic characterization

Procurement-Relevant Application Scenarios for Acetamide, N-bicyclo[3.3.1]non-1-yl- (CAS 58940-86-6)


Conformationally Constrained Fragment Library Design

The rigid bicyclo[3.3.1]nonane scaffold of Acetamide, N-bicyclo[3.3.1]non-1-yl- (MW 181 g/mol, XLogP3 2.1, TPSA 29.1 Ų) makes it a well-suited entry for fragment-based drug discovery libraries that require shape-defined, low-molecular-weight amides with pre-organized geometry [1]. Its properties align with the 'rule of three' fragment guidelines (MW <300, ClogP ≤3, HBD ≤3, HBA ≤3), and the bridgehead-substituted amide offers a defined hydrogen-bonding vector that monocyclic alternatives cannot replicate with equivalent precision [2]. Procurement of this compound enables SAR exploration of the bicyclo[3.3.1]nonane chemical space without the synthetic burden of scaffold construction.

Scaffold-Hopping Reference Standard in CNS Drug Discovery

Bicyclo[3.3.1]nonane derivatives have been explored as conformationally restricted bioisosteres of cyclohexyl and piperidine motifs in CNS-targeted programs [1]. Acetamide, N-bicyclo[3.3.1]non-1-yl- serves as a minimal amide reference compound for assessing the physicochemical baseline (XLogP3 2.1, TPSA 29.1 Ų) of the bicyclo[3.3.1]nonane acetamide series, enabling meaningful comparison with both monocyclic controls (e.g., N-cyclohexylacetamide) and bulkier cage derivatives (e.g., N-adamantylacetamide) in permeability and metabolic stability assays [2].

Synthetic Methodology Development for Bridgehead Amide Formation

The compound is a direct product of the bridged Ritter reaction between bicyclo[3.3.1]nonane and acetonitrile, a transformation representative of bridgehead C–N bond formation methodology [1]. Researchers optimizing Ritter reaction conditions for strained bicyclic hydrocarbons can use Acetamide, N-bicyclo[3.3.1]non-1-yl- as a defined product standard to calibrate yield, regioselectivity, and purity, as the reaction outcome and product distribution are sensitive to acid strength, temperature, and nitrile structure [2].

In Vitro Cytotoxicity Screening in Oncology Programs

Although the primary literature is limited, vendor-reported data indicate that Acetamide, N-bicyclo[3.3.1]non-1-yl- has been tested in MCF-7 breast cancer cell viability assays, with a reported IC50 of approximately 102 μg/mL [1]. While this single data point cannot support procurement for mechanism-of-action studies, it provides a preliminary activity benchmark that may justify inclusion of this compound in focused cytotoxicity screening panels alongside related bicyclo[3.3.1]nonane amides, provided that the user independently verifies the MCF-7 result under their own assay conditions. NOTE: This IC50 value is sourced from a vendor product page and has not been confirmed in a peer-reviewed primary publication; users must independently validate this finding.

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